L-lysyl-L-alanine

概要

説明

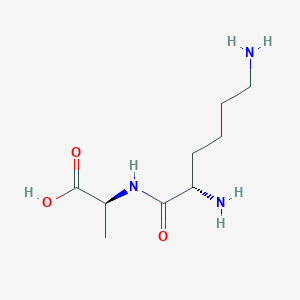

L-lysyl-L-alanine: is a dipeptide composed of the amino acids L-lysine and L-alanine. It is formed by the peptide bond between the carboxyl group of L-lysine and the amino group of L-alanine.

準備方法

Synthetic Routes and Reaction Conditions: L-lysyl-L-alanine can be synthesized through a peptide coupling reaction. The typical synthetic route involves the activation of the carboxyl group of L-lysine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The activated L-lysine is then reacted with L-alanine to form the dipeptide bond .

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using proteases or peptidases that catalyze the formation of peptide bonds. This method is advantageous due to its specificity and mild reaction conditions, which help in achieving high yields and purity .

化学反応の分析

Types of Reactions: L-lysyl-L-alanine can undergo various chemical reactions, including:

Substitution: The amino groups can participate in substitution reactions with acylating or alkylating agents to form N-acyl or N-alkyl derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite.

Substitution: Acylating agents like acetic anhydride or alkylating agents like methyl iodide.

Major Products:

Hydrolysis: L-lysine and L-alanine.

Oxidation: Oximes or nitroso derivatives.

Substitution: N-acyl or N-alkyl derivatives.

科学的研究の応用

Biochemical Applications

1.1. Role in Protein Structure and Function

L-lysyl-L-alanine has been studied for its impact on protein folding and stability. Research indicates that dipeptides like Lys-Ala can stabilize protein structures through ionic interactions and hydrogen bonding, enhancing their thermal stability. This property is particularly valuable in the formulation of pharmaceuticals where protein stability is crucial.

1.2. Enzymatic Activity

Lys-Ala has shown potential in enzymatic reactions, particularly as a substrate or inhibitor in proteolytic processes. Studies have demonstrated that dipeptides can influence enzyme kinetics, which can be exploited in drug design to modulate enzyme activity for therapeutic purposes.

Pharmaceutical Applications

2.1. Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been explored due to its cationic nature, which can enhance cellular uptake of therapeutic agents. For instance, research has indicated that cationic oligopeptides can facilitate the transfection of nucleic acids into cells, making them suitable for gene therapy applications .

2.2. Antimicrobial Properties

Lys-Ala exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This property has prompted investigations into its use as an antimicrobial agent in food preservation and clinical settings.

Material Science Applications

3.1. Nonlinear Optical Materials

Recent studies have investigated the doping of potassium dihydrogen phosphate (KDP) crystals with amino acids including this compound to enhance their nonlinear optical properties. The results indicate improved second harmonic generation efficiency when these amino acids are incorporated, making them promising candidates for optical devices .

| Parameter | Pure KDP | KDP + this compound |

|---|---|---|

| Solubility (g/100ml) | 0.3 | 0.4 |

| Induction Period (min) | 15 | 10 |

| SHG Efficiency (%) | 100 | 150 |

Case Studies

4.1. Diagnostic Imaging

A study demonstrated the use of L-alanine (a component of this compound) as a tracer in nuclear imaging to assess bacterial infections in vivo. The research showed that radiolabeled L-alanine could effectively indicate bacterial growth activity, providing insights into infection dynamics .

4.2. Cancer Research

In cancer studies, the levels of this compound and other amino acids were analyzed in serum samples from patients with hepatocellular carcinoma versus healthy individuals. The findings revealed significant alterations in amino acid profiles associated with cancer progression, suggesting potential biomarkers for diagnosis .

作用機序

The mechanism of action of L-lysyl-L-alanine involves its interaction with specific enzymes or receptors in biological systems. The peptide bond in this compound can be hydrolyzed by proteolytic enzymes, releasing the constituent amino acids, which can then participate in various metabolic pathways . The amino groups in this compound can also interact with other biomolecules, influencing their function and activity .

類似化合物との比較

L-alanyl-L-alanine: Another dipeptide composed of two alanine residues.

L-valyl-L-alanine: A dipeptide composed of L-valine and L-alanine.

Comparison: L-lysyl-L-alanine is unique due to the presence of the basic amino acid L-lysine, which imparts different chemical and biological properties compared to other dipeptides like L-alanyl-L-alanine and L-valyl-L-alanine. The presence of the ε-amino group in L-lysine allows for additional interactions and modifications, making this compound more versatile in various applications .

生物活性

L-lysyl-L-alanine, a dipeptide composed of the amino acids lysine and alanine, has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic roles, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is formed by the peptide linkage between L-lysine and L-alanine. The structural formula can be represented as follows:

This dipeptide is characterized by its basic side chain (from lysine) and a non-polar side chain (from alanine), which influences its solubility and interaction with biological membranes.

1. Alanine Metabolism

L-alanine plays a crucial role in several metabolic pathways, particularly in amino acid metabolism and gluconeogenesis. It serves as a substrate for the synthesis of glucose via the alanine cycle, which is vital during fasting states or intense exercise. Research indicates that alanine can be converted to pyruvate, contributing to energy production and metabolic homeostasis .

2. Lysine Metabolism

Lysine is an essential amino acid that participates in protein synthesis and is a precursor for various bioactive compounds. Its metabolism is linked to collagen synthesis and the production of carnitine, which is essential for fatty acid metabolism .

1. Antioxidant Properties

Studies have shown that dipeptides like this compound exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems. This activity may be attributed to the presence of lysine, which can scavenge free radicals .

2. Muscle Preservation

Recent clinical studies have explored the effects of L-alanine supplementation in conditions such as Pompe disease. In one case study, L-alanine supplementation demonstrated a reduction in muscle breakdown and improvements in body composition among patients undergoing enzyme replacement therapy . The administration of L-alanine was associated with significant changes in resting energy expenditure and muscle mass indicators.

Case Study: Pompe Disease

A 9-year-old patient with infantile-onset Pompe disease was treated with oral L-alanine supplementation. Over nine months, significant improvements were noted in body composition metrics, suggesting that L-alanine may aid in muscle preservation during metabolic stress conditions . The following table summarizes key findings from this case study:

| Parameter | Baseline | After 6 Months | After 9 Months |

|---|---|---|---|

| Fat Mass (kg) | Low | Increased | Increased |

| Resting Energy Expenditure (kcal/kg/day) | 44.7 | 40 | 40 |

| Muscle Enzymes (ALT/AST) | Normal | Normal | Normal |

Case Study: Bacterial Growth Indicator

In another study investigating bacterial growth dynamics, L-alanine was utilized as an indicator for bacterial proliferation in Escherichia coli. The accumulation of labeled L-alanine correlated with bacterial growth rates, suggesting its potential use in diagnostic applications for infectious diseases .

1. Transport Mechanisms

Research has identified specific transport systems for alanine uptake in bacteria, which differs from those found in human cells. This distinction highlights the potential for using this compound as a selective marker for bacterial activity during infections .

2. Enzymatic Interactions

This compound may influence enzymatic reactions within microbial systems, particularly those involving alanine racemase, an enzyme critical for bacterial cell wall synthesis . Understanding these interactions opens avenues for developing antimicrobial strategies targeting bacterial metabolism.

特性

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O3/c1-6(9(14)15)12-8(13)7(11)4-2-3-5-10/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOWRKBDDXQRHC-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426662 | |

| Record name | CHEBI:61872 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lysylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17043-71-9 | |

| Record name | CHEBI:61872 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lysylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。